2-Amino-2-(2-fluoro-5-nitrophenyl)acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(2-fluoro-5-nitrophenyl)acetic acid is an organic compound with the molecular formula C₈H₇FN₂O₄ and a molecular weight of 214.15 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted phenyl ring, and a nitro group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(2-fluoro-5-nitrophenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluoro group can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require catalysts like copper(I) iodide or palladium complexes.
Major Products
The major products formed from these reactions include various substituted phenylacetic acid derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(2-fluoro-5-nitrophenyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(2-fluoro-5-nitrophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its amino, fluoro, and nitro groups. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-2-(2-chloro-5-nitrophenyl)acetic acid
- 2-Amino-2-(2-bromo-5-nitrophenyl)acetic acid
- 2-Amino-2-(2-iodo-5-nitrophenyl)acetic acid
Uniqueness
2-Amino-2-(2-fluoro-5-nitrophenyl)acetic acid is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for specific applications .
Eigenschaften
Molekularformel |
C8H7FN2O4 |
---|---|
Molekulargewicht |
214.15 g/mol |
IUPAC-Name |
2-amino-2-(2-fluoro-5-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H7FN2O4/c9-6-2-1-4(11(14)15)3-5(6)7(10)8(12)13/h1-3,7H,10H2,(H,12,13) |
InChI-Schlüssel |
DELDOAFYXJXETF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(C(=O)O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.